Cas no 43114-35-8 (3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-furyl)-, dimethyl ester)

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-furyl)-, dimethyl ester structure
43114-35-8 structure
Product Name:3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-furyl)-, dimethyl ester
CAS-nummer:43114-35-8
MF:C15H17NO5
MW:291.299184560776
CID:2720113
PubChem ID:206197
Update Time:2025-04-21

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-furyl)-, dimethyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • HMS2788P13
    • dimethyl 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
    • Oprea1_362897
    • CHEMBL1411734
    • SR-01000393589
    • MLS000767345
    • BRN 0546601
    • 2,6-Dimethyl-4-(2-furyl)-1,4-dihydro-3,5-pyridinedicarboxylic acid dimethyl ester
    • dimethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • 4-Furan-2-yl-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester
    • DTXSID60195704
    • SCHEMBL10500289
    • STK387365
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-furyl)-, dimethyl ester
    • CS-0332309
    • 2,6-dimethyl-3,5-bis(methoxycarbonyl)-4-furyl-1,4-dihydropyridine
    • NCGC00246377-01
    • 43114-35-8
    • CCG-15602
    • SMR000429676
    • 3,5-dimethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • AKOS000650523
    • SR-01000393589-1
    • EU-0001790
    • Oprea1_261752
    • 3,5-Pyridinedicarboxylic acid, 4-(2-furanyl)-1,4-dihydro-2,6-dimethyl-, 3,5-dimethyl ester
    • Inchi: 1S/C15H17NO5/c1-8-11(14(17)19-3)13(10-6-5-7-21-10)12(9(2)16-8)15(18)20-4/h5-7,13,16H,1-4H3
    • InChI-sleutel: NYYKWXVQCFNVMM-UHFFFAOYSA-N
    • LACHT: O1C=CC=C1C1C(C(=O)OC)=C(C)NC(C)=C1C(=O)OC

Berekende eigenschappen

  • Exacte massa: 291.11067264Da
  • Monoisotopische massa: 291.11067264Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 5
  • Complexiteit: 482
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 77.8Ų
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd